Molecular Weight and Predicted Lipophilicity Shift Relative to N‑H Analog
Compared with the N‑unsubstituted analog 5‑bromo‑1H‑indole‑2‑carboxylic acid ethyl ester (CAS 16732‑70‑0), the target compound exhibits a molecular weight increase of 56.10 g/mol (324.21 vs. 268.11) and a predicted ACD/LogP increase of approximately 1.5–2.0 log units (estimated ~5.5–6.0 vs. measured 3.96 for the comparator) . This lipophilicity shift translates into altered solubility, membrane permeability, and formulation behavior.
| Evidence Dimension | Molecular weight and lipophilicity (LogP) |
|---|---|
| Target Compound Data | Molecular weight = 324.21 g/mol; estimated LogP ~5.5–6.0 (predicted) |
| Comparator Or Baseline | 5-Bromo-1H-indole-2-carboxylic acid ethyl ester (CAS 16732-70-0): Mw = 268.11 g/mol; ACD/LogP = 3.96 (measured) |
| Quantified Difference | Molecular weight difference = +56.10 g/mol; LogP difference ≈ +1.5 to +2.0 log units |
| Conditions | Predicted LogP based on ACD/Labs fragment contribution method; comparator LogP from ChemSpider ACD/Labs prediction model |
Why This Matters
The substantial molecular weight and lipophilicity difference directly affect solubility, passive membrane permeability, and potential for blood–brain barrier penetration, making the N‑isobutyl compound a preferred choice for CNS-targeted or lipid-rich formulation applications.
